

physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde

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Compound of Interest

Compound Name: 6-Chloroisoquinoline-1-carbaldehyde

Cat. No.: B2847357

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In-Depth Technical Guide: 6-Chloroisoquinoline-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroisoquinoline-1-carbaldehyde is a halogenated aromatic aldehyde derivative of the isoquinoline heterocyclic scaffold. Isoquinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and pharmacologically active compounds. The introduction of a chlorine atom and a carbaldehyde group at specific positions on the isoquinoline ring system can significantly influence the molecule's physicochemical properties and biological activity. This document provides a comprehensive overview of the known physical and chemical properties of **6-Chloroisoquinoline-1-carbaldehyde**, compiled from available data.

Chemical Structure and Properties

The chemical structure of **6-Chloroisoquinoline-1-carbaldehyde** is characterized by an isoquinoline ring system chlorinated at the 6-position and substituted with a formyl (carbaldehyde) group at the 1-position.

Molecular Formula: C₁₀H₆ClNO

Molecular Weight: 191.61 g/mol

** IUPAC Name:** 6-chloro-1-isoquinolinecarbaldehyde

Physical Properties

Detailed experimental data for the physical properties of **6-Chloroisoquinoline-1-carbaldehyde** is limited in publicly accessible literature. The information available is primarily from commercial suppliers and chemical databases. It is typically supplied as a solid. A safety data sheet for a related isomer suggests a boiling point of 78 - 81 °C at 13 hPa, but this should be considered indicative rather than experimentally verified for **6-Chloroisoquinoline-1-carbaldehyde**. Further experimental determination of properties such as melting point, boiling point under standard pressure, and solubility in various solvents is required for a complete profile.

Table 1: Physical Properties of **6-Chloroisoquinoline-1-carbaldehyde**

Property	Value	Source
Molecular Formula	C ₁₀ H ₆ ClNO	-
Molecular Weight	191.61 g/mol	-
Physical State	Solid	Supplier Data
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-

Chemical Properties

The chemical reactivity of **6-Chloroisoquinoline-1-carbaldehyde** is dictated by the isoquinoline ring, the aromatic chloro substituent, and the aldehyde functional group. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. The chlorine atom is generally stable but may be susceptible to nucleophilic substitution under specific conditions. The isoquinoline nitrogen provides a site for potential quaternization reactions.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for **6-Chloroisoquinoline-1-carbaldehyde** is not widely published. The following represents predicted data and typical spectral regions for related compounds.

Mass Spectrometry

Predicted mass spectral data indicates a monoisotopic mass of 191.0138 m/z. The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring and the aldehyde proton. The aldehyde proton (CHO) would typically appear as a singlet in the downfield region (δ 9-10 ppm). The aromatic protons would exhibit complex splitting patterns in the aromatic region (δ 7-9 ppm).

¹³C NMR: The carbon NMR spectrum would show signals for the ten carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 190-200 ppm. The aromatic carbons would appear in the δ 120-150 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present. A strong carbonyl (C=O) stretching vibration for the aldehyde is anticipated around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the isoquinoline ring would appear in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration would likely be observed in the fingerprint region.

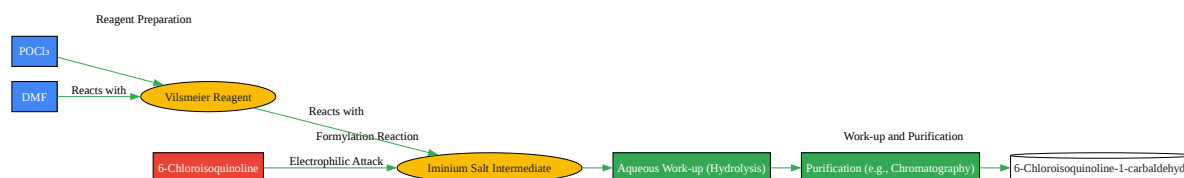
Experimental Protocols

Detailed experimental protocols for the synthesis of **6-Chloroisoquinoline-1-carbaldehyde** are not readily available in peer-reviewed literature. However, general synthetic strategies for the formylation of isoquinolines can be considered.

General Synthesis Approach: Vilsmeier-Haack Reaction

A plausible synthetic route for the preparation of **6-Chloroisoquinoline-1-carbaldehyde** is the Vilsmeier-Haack reaction of 6-chloroisoquinoline. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl_3) and a formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.

Illustrative Workflow for a Vilsmeier-Haack Reaction:



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Caption: General workflow for the synthesis of **6-Chloroisoquinoline-1-carbaldehyde** via the Vilsmeier-Haack reaction.

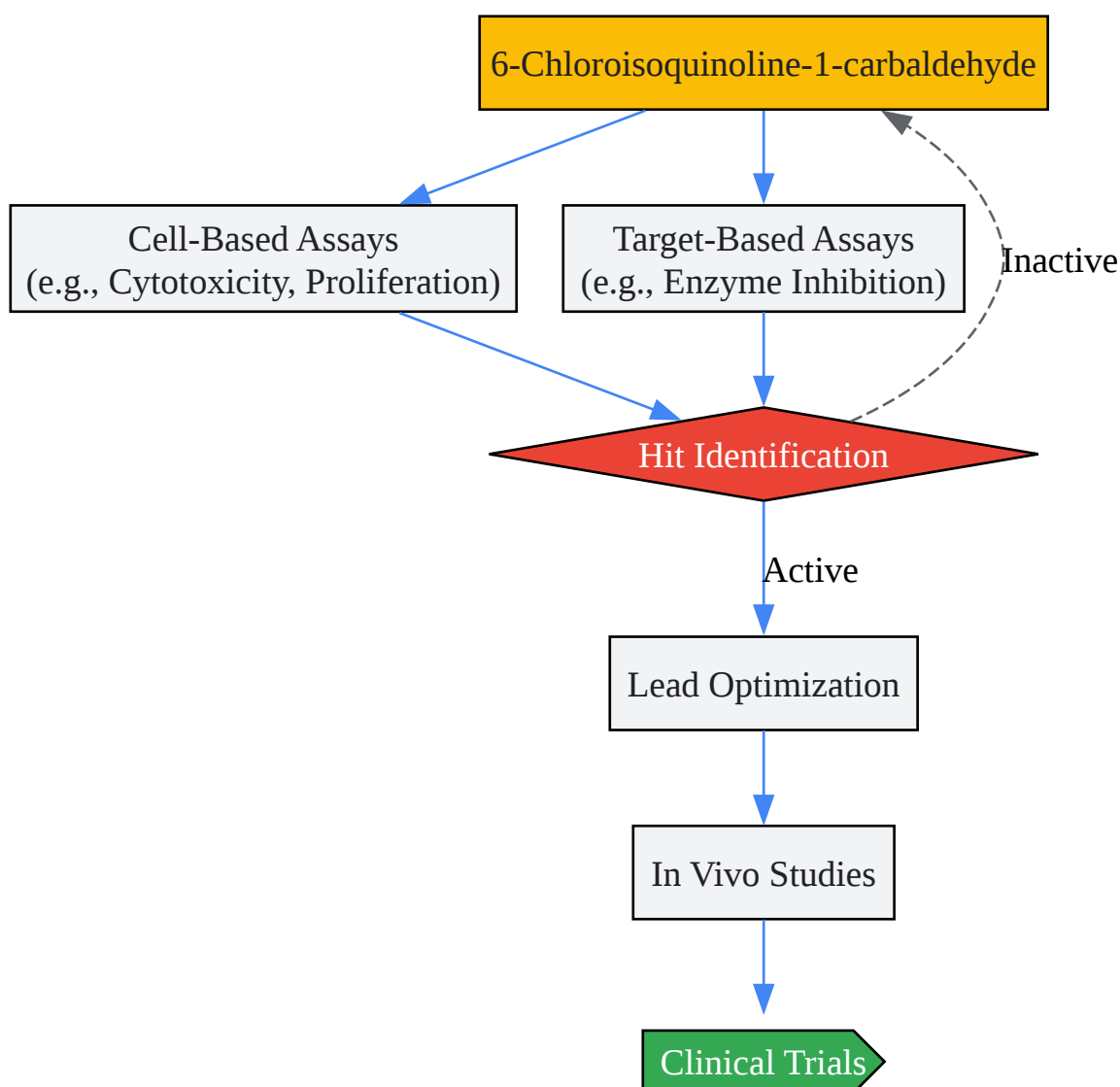
Disclaimer: This is a generalized protocol and would require optimization for this specific substrate, including reaction temperature, time, and purification methods.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the involvement of **6-Chloroisoquinoline-1-carbaldehyde** in any signaling pathways. However, the broader class of chloroisoquinoline derivatives has been investigated

for various pharmacological activities. Further research is necessary to elucidate the specific biological profile of this compound.

The following diagram illustrates a hypothetical workflow for screening the biological activity of a novel compound like **6-Chloroisoquinoline-1-carbaldehyde**.



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Caption: A conceptual workflow for the biological screening and drug development process.

Conclusion

6-Chloroisoquinoline-1-carbaldehyde is a chemical compound with potential for further investigation in medicinal chemistry and materials science. This guide summarizes the currently available, albeit limited, physical and chemical data. A significant need exists for comprehensive experimental characterization of this molecule, including determination of its physical constants, detailed spectroscopic analysis, development of a robust synthetic protocol, and exploration of its biological activities. Such data will be crucial for unlocking the full potential of this and related compounds in various scientific disciplines.

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